4,7-dihydro-1H-indole
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Overview
Description
4,7-Dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals The structure of this compound consists of a benzene ring fused to a pyrrole ring, with the nitrogen atom located at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
4,7-Dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,7-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect biological processes as signaling molecules . These interactions contribute to their therapeutic potential and biological activities.
Comparison with Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
2,3-Dihydro-1H-indole: A similar compound with slight structural differences, leading to variations in reactivity and applications.
3,4-Dihydro-1H-indole: Another related compound with distinct chemical properties.
Uniqueness: 4,7-Dihydro-1H-indole is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to other indole derivatives. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
4,7-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,5-6,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBSWIGKPPVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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